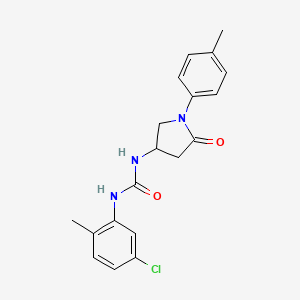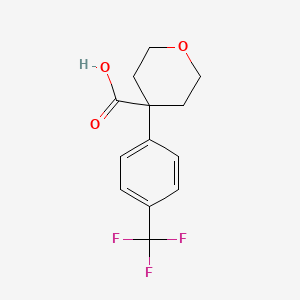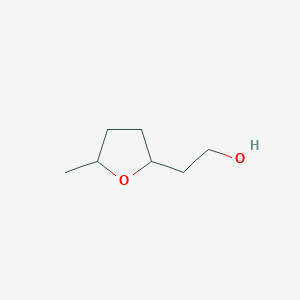![molecular formula C8H11F3O3 B2478235 2-[6-(Trifluoromethyl)oxan-2-yl]acetic acid CAS No. 2137646-12-7](/img/structure/B2478235.png)
2-[6-(Trifluoromethyl)oxan-2-yl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[6-(Trifluoromethyl)oxan-2-yl]acetic acid is a chemical compound with the CAS Number: 2137646-12-7 . It has a molecular weight of 212.17 and its IUPAC name is 2-(6-(trifluoromethyl)tetrahydro-2H-pyran-2-yl)acetic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H11F3O3/c9-8(10,11)6-3-1-2-5(14-6)4-7(12)13/h5-6H,1-4H2,(H,12,13) . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is stored at room temperature . and is in the form of an oil .Aplicaciones Científicas De Investigación
Organic Acids in Industrial Operations
Organic acids, such as acetic acid, have found applications in industrial operations, particularly in acidizing jobs for oil and gas operations. These acids are used for formation damage removal and dissolution in carbonate and sandstone formations. Due to their retardation performance, organic acids are employed both with mineral acids or as standalone solutions for high-temperature applications. Despite their benefits, a significant drawback is the solubility of reaction product salts, which limits their use in certain conditions (Alhamad et al., 2020; Alhamad et al., 2020).
Acetic Acid Bacteria in Fermented Foods and Beverages
Acetic acid bacteria (AAB) are crucial in the production of fermented foods and beverages such as vinegar, kombucha, and lambic beer. These microorganisms utilize a unique form of metabolism, "oxidative" fermentation, to transform substrates into products of importance in the food and beverage industry. The role of AAB in the production of vinegar and fermented beverages has been extensively reviewed, highlighting their biotechnological applications and potential health benefits (Lynch et al., 2019).
Phytoextraction of Heavy Metals
The use of organic acids, including acetic acid, enhances the phytoextraction of heavy metals by increasing metal mobilization through the lowering of soil pH. This application opens new directions in research, particularly in the use of energy crops for environmental remediation. The effectiveness of organic chelators in promoting metal uptake by plants has been highlighted as a promising area for future multidisciplinary research (Tauqeer et al., 2017).
Disinfection of Wastewater
Peracetic acid, a derivative of acetic acid, has demonstrated strong disinfectant capabilities with a wide spectrum of antimicrobial activity. Its use in wastewater effluents as a disinfectant is gaining attention due to its effectiveness, even in the presence of heterogeneous organic matter, and its environmental advantages. However, the increase of organic content in the effluent due to acetic acid formation poses a challenge (Kitis, 2004).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Some of the precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propiedades
IUPAC Name |
2-[6-(trifluoromethyl)oxan-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c9-8(10,11)6-3-1-2-5(14-6)4-7(12)13/h5-6H,1-4H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBYZAXJUHSWEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC(C1)C(F)(F)F)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(Trifluoromethyl)oxan-2-yl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2478156.png)
![2-Butyl-6-(2,4-dimethylphenyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2478159.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2478160.png)
![6-Acetyl-2-(4-isopropoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2478163.png)


![3-Bromo-6,7-dimethylpyrazolo[1,5-a]pyridine](/img/structure/B2478168.png)

![4-[5-(2-chlorophenyl)-3-(2-methanesulfonamidophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B2478172.png)

